[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzyl ester group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an acylation reaction using an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the amino-acetyl piperidine intermediate with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring and benzyl ester group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used as a building block in organic synthesis.
Benzyl Carbamate: A compound containing a benzyl ester group and a carbamate functional group, used in the synthesis of pharmaceuticals and other chemicals.
Amino-Acyl Piperidine: A compound containing an amino-acyl group and a piperidine ring, similar to [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-9-15(20)19-8-4-7-14(11-19)10-18-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLICLNVCTXJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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